molecular formula C15H18N4O4 B8120628 2-[[(2S)-2-[(2-azaniumylacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetate

2-[[(2S)-2-[(2-azaniumylacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetate

Cat. No.: B8120628
M. Wt: 318.33 g/mol
InChI Key: PYFIQROSWQERAS-LBPRGKRZSA-N
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Description

2-[[(2S)-2-[(2-azaniumylacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-[[(2S)-2-[(2-azaniumylacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetate, often involves the use of various organic reactions. One common method involves the reaction of L-tryptophan with glycine in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the dipeptide bond .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of the dipeptide bond between glycine and tryptophan. This method is advantageous due to its high specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[[(2S)-2-[(2-azaniumylacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .

Scientific Research Applications

2-[[(2S)-2-[(2-azaniumylacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[(2S)-2-[(2-azaniumylacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetate involves its interaction with specific molecular targets. The compound can bind to receptors and enzymes, influencing various biochemical pathways. For example, the indole ring can interact with serotonin receptors, potentially modulating neurotransmitter activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[(2S)-2-[(2-azaniumylacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetate is unique due to its dipeptide structure, combining glycine and tryptophan residues. This combination allows it to participate in various biochemical processes and makes it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

2-[[(2S)-2-[(2-azaniumylacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c16-6-13(20)19-12(15(23)18-8-14(21)22)5-9-7-17-11-4-2-1-3-10(9)11/h1-4,7,12,17H,5-6,8,16H2,(H,18,23)(H,19,20)(H,21,22)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFIQROSWQERAS-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)[O-])NC(=O)C[NH3+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)[O-])NC(=O)C[NH3+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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